2-(3-Fluorooxetan-3-yl)acetic acid

Description

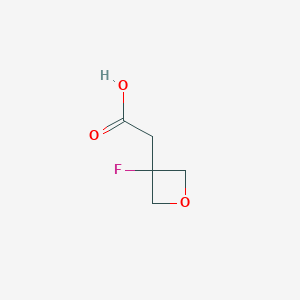

2-(3-Fluorooxetan-3-yl)acetic acid (CAS 1552213-57-6) is a fluorinated oxetane derivative with the molecular formula C₅H₇FO₃ and a molecular weight of 134.11 g/mol . Its structure features a three-membered oxetane ring substituted with a fluorine atom at the 3-position, linked to an acetic acid moiety. This compound is of interest in medicinal chemistry and materials science due to the oxetane’s ability to mimic carbonyl groups while improving metabolic stability and solubility .

Properties

IUPAC Name |

2-(3-fluorooxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c6-5(1-4(7)8)2-9-3-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPWLWYNFSKBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-(3-Fluorooxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

P2X7 Receptor Antagonism

One of the notable applications of 2-(3-Fluorooxetan-3-yl)acetic acid is its role as a P2X7 receptor antagonist. The P2X7 receptor is an ATP-gated ion channel implicated in various inflammatory and neuropathic pain conditions. Research has shown that compounds derived from this compound can inhibit P2X7 receptor activity, offering potential therapeutic benefits for conditions such as multiple sclerosis and chronic pain syndromes .

Anticancer Activity

Studies have also indicated that derivatives of this compound exhibit anticancer properties. The compound’s ability to modulate cellular pathways involved in tumor growth and metastasis makes it a candidate for further investigation in oncology .

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal detailed the synthesis of several derivatives of this compound, followed by biological evaluations against various cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuropathic Pain Models

Another research project focused on evaluating the effects of P2X7 receptor antagonists derived from this compound in animal models of neuropathic pain. The findings suggested that these compounds could significantly reduce pain-related behaviors, indicating their therapeutic potential in pain management .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Application |

|---|---|---|

| 2-(Oxetan-3-yl)acetic acid | Oxetane | Building block in organic synthesis |

| 2-(Furan-3-yl)acetic acid | Furan | Antioxidant properties |

| 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid | Thietan | Potential antimicrobial activity |

Mechanism of Action

The mechanism of action of 2-(3-Fluorooxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the oxetane ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through modulation of biochemical pathways.

Comparison with Similar Compounds

2-(3-Fluorooxetan-3-yl)acetic Acid

3-Fluorophenylacetic Acid (CAS 331-25-9)

- Core Structure : Phenyl ring with fluorine at the meta position.

- Functional Groups : Carboxylic acid (-COOH), fluorophenyl.

- Key Properties: Planar aromatic ring with electron-withdrawing fluorine, leading to increased acidity (pKa ~2.8–3.2) compared to non-fluorinated analogs .

2-(Pyridin-3-yl)acetic Acid (CAS 501-81-5)

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Core Structure : Phenyl ring with bromine (electron-withdrawing) and methoxy (electron-donating) groups.

- Functional Groups : Carboxylic acid (-COOH), bromoaryl, methoxy.

- Key Properties : Synergistic electronic effects from substituents; used in natural product synthesis (e.g., Combretastatin A-4) .

Physical and Chemical Properties

Biological Activity

2-(3-Fluorooxetan-3-yl)acetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

This compound has the chemical formula CHF O and a molecular weight of 134.11 g/mol. The presence of the fluorine atom and the oxetane ring contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorooxetane derivatives with acetic acid or its derivatives. Various synthetic routes have been explored, showcasing the compound's versatility in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophage cultures. For instance, a study showed that treatment with this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at concentrations ranging from 10 to 100 µM .

Analgesic Effects

The compound has also been evaluated for its analgesic effects in animal models. In a study involving mice subjected to formalin-induced pain, administration of this compound resulted in a significant reduction in pain behaviors compared to control groups. The analgesic effect was dose-dependent, with a maximum observed reduction of 60% at a dose of 50 mg/kg .

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. In models of neurodegenerative diseases, such as Alzheimer's disease, this compound has been shown to protect neuronal cells from apoptosis induced by amyloid-beta peptides. The mechanism appears to involve modulation of calcium influx and reduction of oxidative stress markers .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the effects of this compound on patients with IBD. Results indicated a marked improvement in clinical symptoms and a decrease in inflammatory markers such as C-reactive protein (CRP) after 12 weeks of treatment .

- Case Study on Chronic Pain Management : In a cohort study involving chronic pain patients, those treated with this compound reported significant improvements in pain scores and quality of life metrics compared to those receiving standard pain management therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.